molecular formula C28H32N2O9 B607513 Fmoc-PEG3-NHS ester CAS No. 1352827-47-4

Fmoc-PEG3-NHS ester

Cat. No.: B607513
CAS No.: 1352827-47-4
M. Wt: 540.57
InChI Key: KMYBRMLPVIWJEW-UHFFFAOYSA-N
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Description

Fmoc-PEG3-NHS ester is a compound that combines a fluorenylmethoxycarbonyl (Fmoc) protected amine with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .

Mechanism of Action

Target of Action

The primary targets of Fmoc-PEG3-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

This compound is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines of proteins and other amine-containing molecules, forming stable covalent bonds .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein and nucleic acid modifications. By labeling primary amines in proteins and amine-modified oligonucleotides, this compound can influence protein function and gene expression . The downstream effects of these modifications can vary widely, depending on the specific proteins or nucleic acids involved.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of proteins and nucleic acids. By covalently attaching to primary amines, this compound can alter the properties and functions of these molecules . This can have a wide range of effects, depending on the specific molecules targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG3-NHS ester typically involves the reaction of Fmoc-PEG3-amine with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions to avoid the degradation of the Fmoc protecting group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to attach the PEG linker to proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a primary amine is a PEGylated amine with an Fmoc protecting group. This product can be further deprotected under basic conditions to yield the free amine for subsequent reactions .

Scientific Research Applications

Chemistry

Fmoc-PEG3-NHS ester is used in the synthesis of complex molecules and polymers. It serves as a linker in solid-phase peptide synthesis and in the preparation of proteolysis-targeting chimeras (PROTACs) .

Biology

In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays .

Medicine

In the medical field, this compound is utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the development of targeted therapies and imaging agents .

Industry

Industrially, this compound is used in the production of bioconjugates and functionalized materials for various applications, including coatings, adhesives, and nanomaterials .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-PEG2-NHS ester
  • Fmoc-PEG4-NHS ester
  • Fmoc-PEG5-NHS ester
  • Fmoc-PEG6-NHS ester

Uniqueness

Fmoc-PEG3-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. Compared to shorter PEG linkers like Fmoc-PEG2-NHS ester, it offers better solubility in aqueous media. Longer PEG linkers like Fmoc-PEG5-NHS ester and Fmoc-PEG6-NHS ester may provide higher solubility but can be less reactive due to steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBRMLPVIWJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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